5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid
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Overview
Description
5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C10H6I3NO4. It is a derivative of benzene, substituted with three iodine atoms, an acetamido group, and two carboxylic acid groups. This compound is notable for its use as an intermediate in the synthesis of various iodinated contrast agents used in medical imaging.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid typically involves the iodination of a suitable benzene derivative followed by the introduction of the acetamido and carboxylic acid groups. One common method involves the nitration of 2,4,6-triiodobenzene, followed by reduction to the corresponding amine, and subsequent acylation to introduce the acetamido group. The carboxylic acid groups can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:
- Iodination of benzene derivatives using iodine and a suitable oxidizing agent.
- Nitration and reduction to form the amine intermediate.
- Acylation to introduce the acetamido group.
- Oxidation to form the carboxylic acid groups.
Chemical Reactions Analysis
Types of Reactions
5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives or reduction to modify the functional groups.
Acylation and Alkylation: The acetamido group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Iodination: Iodine and oxidizing agents such as nitric acid.
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas and a suitable catalyst like palladium on carbon.
Acylation: Acetic anhydride or acetyl chloride.
Major Products
The major products formed from these reactions include various iodinated derivatives and intermediates used in the synthesis of contrast agents for medical imaging.
Scientific Research Applications
5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid is primarily used in the field of medical imaging. It serves as an intermediate in the synthesis of iodinated contrast agents, which are crucial for enhancing the visibility of internal structures in radiographic procedures. These contrast agents are used in:
Computed Tomography (CT) Scans: To improve the contrast of images.
Angiography: To visualize blood vessels.
Myelography: To examine the spinal cord and surrounding structures.
Comparison with Similar Compounds
Similar Compounds
Iohexol: Another iodinated contrast agent used in various imaging procedures.
Iopamidol: A nonionic, low-osmolar contrast agent used for angiography and other diagnostic imaging.
Uniqueness
5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern and functional groups, which make it a valuable intermediate in the synthesis of various contrast agents. Its high iodine content and specific functional groups contribute to its effectiveness in enhancing radiographic images.
Properties
IUPAC Name |
5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I3NO5/c1-2(15)14-8-6(12)3(9(16)17)5(11)4(7(8)13)10(18)19/h1H3,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWMLEMKOKPNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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